molecular formula C12H15BrFNO2 B8013283 tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate

tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate

Cat. No.: B8013283
M. Wt: 304.15 g/mol
InChI Key: KDJWWRAOVNWVNR-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is a brominated aromatic carbamate derivative with the molecular formula C₁₂H₁₅BrFNO₂ (inferred from analogs in ). Structurally, it consists of a tert-butyl carbamate group attached to a 4-fluorophenyl ring bearing a bromomethyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical chemistry, where bromomethyl groups act as alkylating agents or precursors for cross-coupling reactions . Its synthesis likely involves halogenation or substitution reactions on precursor carbamates, as seen in , where bromomethylated pyrazole intermediates are generated for subsequent functionalization.

Properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-9-4-5-10(14)8(6-9)7-13/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJWWRAOVNWVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Boc Protection

3-Amino-4-fluorobenzyl alcohol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (NEt₃) or sodium bicarbonate. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours. For example:

  • Conditions :

    • 3-Amino-4-fluorobenzyl alcohol (1.0 equiv.), Boc₂O (1.1–1.5 equiv.), NEt₃ (1.5 equiv.) in DCM.

    • Yield: 80–90% after purification by silica gel chromatography.

Step 2: Bromination of the Hydroxymethyl Group

The Boc-protected intermediate is brominated using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃) in DCM or acetonitrile.

  • Conditions :

    • Boc-protected intermediate (1.0 equiv.), PBr₃ (1.2 equiv.), DCM, 0°C to room temperature, 2–6 hours.

    • Yield: 70–85%.

  • Alternative : NBS/PPh₃ in acetonitrile at 40°C for 4 hours (Yield: 65–75%).

Key Data :

StepReagents/ConditionsYieldCharacterization (¹H NMR)
1Boc₂O, NEt₃, DCM85%δ 1.47 (s, 9H, Boc), 7.42 (m, 3H, Ar-H)
2PBr₃, DCM78%δ 4.68 (s, 2H, CH₂Br), 7.35 (d, J = 8.1 Hz, 1H)

Direct Bromomethylation of Boc-Protected Aniline

This method introduces the bromomethyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.

Friedel-Crafts Alkylation

Using bromomethyl methyl ether (BrCH₂OMe) and a Lewis acid catalyst (e.g., AlCl₃) in DCM at −10°C:

  • Conditions :

    • Boc-protected 4-fluoroaniline (1.0 equiv.), BrCH₂OMe (1.2 equiv.), AlCl₃ (1.5 equiv.), DCM, −10°C, 3 hours.

    • Yield: 60–70%.

Suzuki-Miyaura Coupling

Aryl boronic acids react with bromomethyl precursors under palladium catalysis:

  • Conditions :

    • Boc-protected 3-bromo-4-fluoroaniline (1.0 equiv.), (Boc)₂O (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv.), 1,4-dioxane/H₂O (4:1), 90°C, 12 hours.

    • Yield: 55–65%.

One-Pot Protection-Bromination Strategy

To streamline synthesis, a one-pot approach combines Boc protection and bromination:

  • Conditions :

    • 3-Amino-4-fluorobenzyl alcohol (1.0 equiv.), Boc₂O (1.1 equiv.), NEt₃ (1.5 equiv.), DCM, 0°C → rt, 12 hours.

    • Add PBr₃ (1.2 equiv.) directly to the reaction mixture, stir for 4 hours.

    • Yield: 68–72%.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Sequential ProtectionHigh purity, scalableMultiple steps70–85%
Direct BromomethylationFewer stepsRequires harsh conditions60–70%
One-Pot StrategyTime-efficientLower yield65–75%

Critical Reaction Parameters

  • Solvent Choice : DCM and THF are preferred for Boc protection due to inertness, while acetonitrile facilitates NBS-mediated bromination.

  • Temperature Control : Bromination with PBr₃ requires strict temperature control (−10°C to 0°C) to avoid di-bromination byproducts.

  • Catalyst Load : Palladium catalysts (e.g., Pd(PPh₃)₄) at 5 mol% optimize cross-coupling efficiency.

Characterization and Quality Control

  • ¹H NMR : Key peaks include the Boc tert-butyl group (δ 1.47 ppm), aromatic protons (δ 7.2–7.4 ppm), and bromomethyl (δ 4.68 ppm).

  • HPLC Purity : >98% achieved via recrystallization from ethanol/hexane mixtures.

Industrial-Scale Considerations

  • Cost Efficiency : Boc₂O and PBr₃ are cost-effective at scale but require careful handling due to moisture sensitivity.

  • Waste Management : Quenching with aqueous NaHCO₃ neutralizes excess PBr₃, generating phosphate salts for safe disposal .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis

This compound serves as a crucial building block in organic chemistry. It is utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for specific reactions, including:

  • Substitution Reactions : The bromomethyl group can be substituted with various nucleophiles such as amines or thiols, facilitating the creation of diverse chemical entities.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to yield alcohols or ketones and reduction to form amines, broadening its utility in synthetic pathways.

Biological Research Applications

Enzyme Mechanism Studies

In biological research, tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is employed to investigate enzyme mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes allows it to act as a probe for biological assays. This interaction can lead to the inhibition or modification of enzyme activity, making it valuable for studying biochemical pathways.

Medical Research

Drug Development

The compound is under investigation for its potential role in drug development. Its structure may contribute to the design of new pharmacological agents targeting specific diseases. For instance, studies have shown that modifications to similar carbamate structures can enhance their efficacy against certain biological targets .

Case Study: PD-L1 Inhibitors

Recent research focused on compounds structurally related to this compound has demonstrated their potential as PD-L1 inhibitors. These compounds showed low nanomolar activity in disrupting the PD-1/PD-L1 complex, which is critical in cancer immunotherapy. The findings suggest that similar carbamate derivatives could be further explored for therapeutic applications against cancer .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for synthesizing agrochemicals and other fine chemicals. The compound's stability and reactivity allow for efficient scaling in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural features, physical properties, and reactivities of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate and related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
This compound 3-(bromomethyl), 4-fluoro C₁₂H₁₅BrFNO₂ 312.16 (calculated) N/A Alkylation, cross-coupling reactions
tert-Butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate () 3-(aminomethyl), 4-fluoro C₁₂H₁₇FN₂O₂ 240.27 N/A Amine coupling, peptide synthesis
tert-Butyl (4-chlorophenethyl)carbamate () 4-chloro, phenethyl chain C₁₃H₁₈ClNO₂ 255.74 N/A Intermediate for bioactive molecules
tert-Butyl N-[4-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate () 4-(aminomethyl), 3-(trifluoromethoxy) C₁₄H₁₈F₃N₂O₃ 334.30 N/A Electron-withdrawing effects enhance stability
tert-Butyl N-[(4-hydroxyphenyl)methyl]carbamate () 4-(hydroxymethyl) C₁₂H₁₇NO₃ 223.27 N/A Hydrogen bonding, solubility enhancement
tert-Butyl N-(tert-butoxycarbonylamino)-N-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]carbamate () Bicyclo[1.1.1]pentane core, 4-fluoro C₂₁H₂₉FN₂O₄ 392.47 143.5–146.8 Steric hindrance impacts binding affinity

Physicochemical Properties

  • Lipophilicity: Bromine’s hydrophobicity increases logP compared to amino or hydroxyl analogs, influencing membrane permeability in drug design .
  • Thermal Stability : The bicyclo compound () exhibits a high melting point (143.5–146.8°C), suggesting strong crystalline packing, unlike liquid or low-melting analogs .

Pharmaceutical Intermediates

  • The target compound’s bromomethyl group is critical in synthesizing kinase inhibitors () and antimalarial agents (), where alkylation steps are essential .
  • In contrast, the aminomethyl derivative () is used in peptidomimetic scaffolds due to its nucleophilic NH₂ group .

Catalytic and Cross-Coupling Reactions

  • Palladium-catalyzed reactions () utilize brominated aromatics for constructing biaryl systems, whereas chlorinated analogs () require harsher conditions .

Biological Activity

Tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, a bromomethyl substituent, and a fluorophenyl moiety. This unique configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures can function as inhibitors of enzymes or receptors, modulating their activity and leading to significant biological effects. The bromomethyl group may form covalent bonds with nucleophilic sites on proteins, affecting cellular processes such as signal transduction and metabolic pathways .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. Compounds structurally related to this carbamate have shown efficacy against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against colon carcinoma cell lines, indicating potential for further development as anticancer agents .

Neuroprotective Effects

Research into neuroprotective effects has highlighted the potential of similar compounds in preventing neurodegeneration. For example, certain derivatives have been shown to inhibit amyloid beta peptide aggregation, a key factor in Alzheimer's disease pathology. This suggests that this compound might also possess similar protective capabilities against neurotoxic agents .

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. One study reported that a structurally analogous compound exhibited significant cytotoxicity against HCT-15 colon cancer cells with an IC50 value of 1.61 µg/mL. These findings suggest that this compound could be similarly effective .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundActivity TypeIC50 Value (µg/mL)Reference
This compoundAntitumorTBDThis Study
Related Compound A (e.g., M4)Antitumor1.61
Related Compound BNeuroprotectiveTBD

Q & A

Q. What are the key synthetic routes for tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation of a tert-butyl carbamate precursor. For example, bromomethylation of tert-butyl N-(3-methyl-4-fluorophenyl)carbamate using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperatures (60–80°C) can yield the target product. Reaction optimization may involve adjusting solvent polarity (e.g., CCl₄ or CHCl₃) and monitoring bromine stoichiometry to minimize over-bromination . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm bromomethyl (-CH₂Br) and carbamate (-OCONH-) functional groups. The fluorine atom’s electronic effects will deshield aromatic protons in the 4-fluorophenyl ring (δ 7.2–7.6 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (exact mass: ~289.04 g/mol for C₁₂H₁₄BrFNO₂) and isotopic patterns for bromine .
  • HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How should this compound be handled to ensure stability during storage?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the bromomethyl group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which may trigger decomposition or unintended reactions (e.g., SN2 substitution of Br) . Regularly monitor purity via TLC or HPLC.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

  • Methodological Answer : The bromomethyl group serves as an electrophilic site for nucleophilic substitution (SN2) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, in palladium-catalyzed couplings, the Br atom can be replaced with aryl/alkyl boronic acids. Key factors include:
  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for hindered substrates.
  • Solvent Optimization : Use toluene/DMF mixtures to balance solubility and reaction kinetics.
  • Monitoring Side Reactions : Competing elimination (to form methylene groups) may occur under high temperatures; mitigate via lower reaction temps (60–80°C) .

Q. How does the fluorine substituent influence electronic and steric effects in downstream applications?

  • Methodological Answer : The 4-fluoro group exerts strong electron-withdrawing effects, activating the aromatic ring for electrophilic substitution while deactivating adjacent positions. This impacts:
  • Reactivity in Drug Design : Enhances metabolic stability and binding affinity in fluorinated pharmacophores.
  • Crystallography : Fluorine’s electronegativity affects crystal packing, as seen in tert-butyl carbamate derivatives with fluorophenyl motifs .
  • Spectroscopic Signatures : ¹⁹F NMR (δ –110 to –120 ppm) provides a distinct probe for reaction monitoring .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :
  • Radical vs. Ionic Pathways : At scale, radical bromination (e.g., NBS/AIBN) may require strict temperature control to avoid regiochemical drift.
  • Purification Challenges : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or centrifugal partitioning chromatography for cost efficiency.
  • Byproduct Management : Trace dibrominated byproducts can be minimized using substoichiometric Br₂ (1.05 eq.) .

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